cyclopropyl(4-fluorophenyl)methanol
Overview
Description
Cyclopropyl(4-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a 4-fluorophenyl group
Scientific Research Applications
Cyclopropyl(4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new useful derivatives .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a variety of biochemical pathways and their downstream effects.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities . These activities suggest that such compounds may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Alpha-Cyclopropyl-4-fluorobenzyl alcohol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between alpha-Cyclopropyl-4-fluorobenzyl alcohol and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules. These interactions are crucial for understanding the compound’s metabolic pathways and potential effects on cellular functions.
Cellular Effects
Alpha-Cyclopropyl-4-fluorobenzyl alcohol has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, alpha-Cyclopropyl-4-fluorobenzyl alcohol can impact gene expression by interacting with transcription factors and other regulatory proteins. These effects on cell signaling and gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of alpha-Cyclopropyl-4-fluorobenzyl alcohol involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, alpha-Cyclopropyl-4-fluorobenzyl alcohol can inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered metabolite levels. Additionally, this compound can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Cyclopropyl-4-fluorobenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that alpha-Cyclopropyl-4-fluorobenzyl alcohol is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to alpha-Cyclopropyl-4-fluorobenzyl alcohol can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of alpha-Cyclopropyl-4-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of alpha-Cyclopropyl-4-fluorobenzyl alcohol in research and potential therapeutic applications.
Metabolic Pathways
Alpha-Cyclopropyl-4-fluorobenzyl alcohol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can be metabolized to form various intermediates that may further participate in biochemical reactions. These interactions with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, alpha-Cyclopropyl-4-fluorobenzyl alcohol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of alpha-Cyclopropyl-4-fluorobenzyl alcohol is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of alpha-Cyclopropyl-4-fluorobenzyl alcohol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, alpha-Cyclopropyl-4-fluorobenzyl alcohol may localize to the mitochondria, influencing mitochondrial metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(4-fluorophenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclopropyl(4-fluorophenyl)formaldehyde or cyclopropyl(4-fluorophenyl)carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to cyclopropyl(4-fluorophenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropyl(4-fluorophenyl)formaldehyde, Cyclopropyl(4-fluorophenyl)carboxylic acid
Reduction: Cyclopropyl(4-fluorophenyl)methane
Substitution: Various substituted derivatives depending on the reagent used
Comparison with Similar Compounds
Cyclopropyl(4-fluorophenyl)methanol can be compared with other similar compounds such as:
Cyclopropyl(4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Cyclopropyl(4-bromophenyl)methanol: Contains a bromine atom, leading to different chemical and physical properties.
Cyclopropyl(4-methylphenyl)methanol: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.
Properties
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODBWDKPXYVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002856 | |
Record name | Cyclopropyl(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-88-3 | |
Record name | α-Cyclopropyl-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclopropyl-4-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropyl(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyclopropyl-4-fluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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